molecular formula C16H14ClN5O B2758594 5-(3-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide CAS No. 1105199-63-0

5-(3-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide

Cat. No. B2758594
CAS RN: 1105199-63-0
M. Wt: 327.77
InChI Key: MZKHDKZXEPGNJE-UHFFFAOYSA-N
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Description

5-(3-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazolidine family of compounds, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Synthetic Methodologies and Derivatives Formation

The synthesis and manipulation of compounds with similar structures, such as triazoles and carboxamides, are common in the development of new pharmaceuticals or materials. Studies on related compounds often involve exploring synthetic routes to enhance their properties or to create derivatives with specific functionalities. For instance, reactions involving enaminones and aminoheterocycles have been explored for the generation of azolopyrimidines, azolopyridines, and quinolines, offering a route to compounds with potential biological activity (Almazroa, Elnagdi, & El‐Din, 2004).

Antitumor Activity

Compounds featuring similar scaffolds have been investigated for their antitumor activities. The interaction of diazoimidazole derivatives with various functional groups leads to compounds that exhibit curative activity against specific leukemia types, suggesting that modifications to the core structure significantly impact biological activity (Stevens et al., 1984).

Mechanisms of Action

Understanding the mechanism of action, including DNA interaction or inhibition of specific enzymes, is crucial for compounds with potential therapeutic uses. Research into similar compounds has shown that certain triazenes can induce DNA repair synthesis while inhibiting semi-conservative replication, highlighting the complex biological interactions that can occur (Mizuno & Decker, 1976).

Antiviral and Antimicrobial Activities

The synthesis and evaluation of novel derivatives, such as pyrazolopyrimidines, have demonstrated anticancer and anti-5-lipoxygenase activities, indicating the potential for these compounds in treating various diseases (Rahmouni et al., 2016). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, further illustrating the versatility of these chemical frameworks in medicinal chemistry (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

5-(3-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c1-10-4-2-6-12(8-10)19-16(23)14-15(21-22-20-14)18-13-7-3-5-11(17)9-13/h2-9,14-15,18,20-22H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZGOPSMOQYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 74610009

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